(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone
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Overview
Description
The compound (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone is a complex organic molecule featuring a pyrazole ring, a morpholine sulfonyl group, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone typically involves multi-step organic synthesisCommon reagents used in these reactions include chlorotrimethylsilane, triethylamine, and various solvents such as tetrahydrofuran (THF) and ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
(3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane: Another pyrazole derivative with a trimethylsilane group.
(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl derivatives: Compounds with similar pyrazole cores but different substituents.
Uniqueness
(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone: is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-15-14-16(2)25(22-15)20(26)17-5-8-23(9-6-17)19-18(4-3-7-21-19)30(27,28)24-10-12-29-13-11-24/h3-4,7,14,17H,5-6,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBRELOBQWPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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